molecular formula C19H18N2O3S2 B11139865 (3Z)-3-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11139865
M. Wt: 386.5 g/mol
InChI Key: HPOQVUFROQOXIZ-NXVVXOECSA-N
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Description

3-[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups, including an indole core, a thiazolidine ring, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the oxolan-2-ylmethyl group, and the final assembly of the indole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the indole or thiazolidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring might yield sulfoxides or sulfones, while substitution reactions on the indole core could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets, while the thiazolidine ring and oxolan-2-ylmethyl group may enhance binding affinity or specificity. Detailed studies are needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole core and have diverse biological activities.

    Thiazolidine Derivatives: Compounds like thiazolidinediones are known for their antidiabetic properties.

    Oxolane Derivatives: Compounds containing the oxolane ring are found in various natural products and synthetic drugs.

Uniqueness

The uniqueness of 3-[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of these three distinct functional groups, which may confer unique biological activities and chemical reactivity not found in simpler analogs.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

(5Z)-3-(oxolan-2-ylmethyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S2/c1-2-9-20-14-8-4-3-7-13(14)15(17(20)22)16-18(23)21(19(25)26-16)11-12-6-5-10-24-12/h2-4,7-8,12H,1,5-6,9-11H2/b16-15-

InChI Key

HPOQVUFROQOXIZ-NXVVXOECSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O

Origin of Product

United States

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